Cas no 514211-69-9 (3-(chloromethyl)-9H-fluorene)

3-(Chloromethyl)-9H-fluorene is a versatile organic intermediate characterized by its fluorene backbone and reactive chloromethyl functional group. This compound is particularly valuable in synthetic chemistry for its ability to undergo nucleophilic substitution reactions, enabling the introduction of fluorene-based moieties into more complex structures. Its stability and well-defined reactivity make it a useful building block for pharmaceuticals, agrochemicals, and advanced materials. The chloromethyl group facilitates further derivatization, allowing for the synthesis of polymers, ligands, or small-molecule derivatives. The fluorene core contributes to rigidity and conjugation, which can be leveraged in optoelectronic applications. Proper handling is required due to the reactivity of the chloromethyl group.
3-(chloromethyl)-9H-fluorene structure
3-(chloromethyl)-9H-fluorene structure
Product Name:3-(chloromethyl)-9H-fluorene
CAS No:514211-69-9
MF:C14H11Cl
MW:214.690142869949
CID:3333013
PubChem ID:17957873
Update Time:2025-10-28

3-(chloromethyl)-9H-fluorene Chemical and Physical Properties

Names and Identifiers

    • 9H-FLUORENE, 3-(CHLOROMETHYL)-
    • 3-(chloromethyl)-9H-fluorene
    • EN300-1165240
    • SCHEMBL3453089
    • 514211-69-9
    • Inchi: 1S/C14H11Cl/c15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7H,8-9H2
    • InChI Key: IRGFGJJCUDZFDW-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC2=C(C=1)C1C=CC=CC=1C2

Computed Properties

  • Exact Mass: 214.0549280g/mol
  • Monoisotopic Mass: 214.0549280g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 0Ų

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Additional information on 3-(chloromethyl)-9H-fluorene

Introduction to 3-(chloromethyl)-9H-fluorene (CAS No. 514211-69-9)

3-(chloromethyl)-9H-fluorene, identified by the Chemical Abstracts Service Number (CAS No.) 514211-69-9, is a fluorinated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of fluorene derivatives, which are known for their unique structural and electronic properties, making them valuable intermediates in the development of advanced materials and bioactive molecules.

The molecular structure of 3-(chloromethyl)-9H-fluorene consists of a fluorene core substituted with a chloromethyl group at the 3-position. This substitution pattern introduces a reactive site that can be utilized for further functionalization, enabling the synthesis of more complex molecules. The fluorene scaffold itself is characterized by its rigid planar structure, which contributes to its stability and resistance to chemical degradation. These properties make it an attractive building block for applications in both medicinal chemistry and materials science.

In recent years, 3-(chloromethyl)-9H-fluorene has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its reactivity allows for the introduction of diverse functional groups, facilitating the development of novel therapeutic agents. For instance, researchers have utilized this compound to synthesize fluorescent probes and bioimaging agents, leveraging its ability to form stable conjugates with biomolecules. The fluorescence properties of fluorene derivatives are particularly useful in diagnostic applications, where high sensitivity and selectivity are critical.

One of the most compelling aspects of 3-(chloromethyl)-9H-fluorene is its role in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The fluorene core exhibits excellent charge transport properties, making it an ideal candidate for use in emissive layers within OLED architectures. Additionally, the chloromethyl group provides a handle for further chemical modification, allowing for the integration of additional functionalities that can enhance device performance. Recent studies have demonstrated the use of 3-(chloromethyl)-9H-fluorene in the fabrication of high-efficiency OLEDs with improved color purity and operational stability.

The pharmaceutical applications of 3-(chloromethyl)-9H-fluorene have also been extensively studied. Researchers have investigated its potential as a precursor for antitumor agents, antimicrobial compounds, and neuroprotective drugs. The ability to modify the fluorene core at multiple positions allows for the creation of structurally diverse analogs with tailored biological activities. For example, derivatives of 3-(chloromethyl)-9H-fluorene have shown promise in inhibiting specific enzymes involved in cancer cell proliferation, highlighting its therapeutic potential.

Moreover, 3-(chloromethyl)-9H-fluorene has been employed in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials are gaining prominence due to their exceptional porosity and surface area, which make them suitable for applications in gas storage, separation technologies, and catalysis. The fluorene unit serves as a robust structural motif that enhances the stability and functionality of these frameworks. Recent advances in MOF design have demonstrated the use of 3-(chloromethyl)-9H-fluorene as a linker molecule to create highly porous materials with tailored properties.

The synthetic utility of 3-(chloromethyl)-9H-fluorene extends beyond its direct applications. It serves as a versatile building block for constructing more complex organic molecules through cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions enable the formation of carbon-carbon bonds under mild conditions, facilitating the assembly of intricate structures. The chloromethyl group is particularly useful in these transformations, as it can be readily converted into other functional groups via nucleophilic substitution reactions.

In conclusion, 3-(chloromethyl)-9H-fluorene (CAS No. 514211-69-9) is a multifaceted compound with broad applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool in organic synthesis, pharmaceutical development, and materials science. As research continues to uncover new methodologies and applications for this compound, its significance is expected to grow further. The ongoing exploration of its potential in drug discovery, optoelectronic devices, and advanced materials underscores its importance as a cornerstone molecule in modern chemistry.

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